

Application Notes and Protocols for Western Blot Detection of Artemin and GFRalpha3

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Artemin (ARTN) is a neurotrophic factor belonging to the glial cell line-derived neurotrophic factor (GDNF) family of ligands. It plays a crucial role in the survival and maintenance of peripheral and central neurons.[1][2] Artemin signals through a receptor complex consisting of the GDNF family receptor alpha 3 (GFRalpha3) and the RET receptor tyrosine kinase.[1][3] The binding of Artemin to GFRalpha3 induces the recruitment and activation of RET, triggering downstream signaling cascades that are vital for neuronal function.[3][4] Dysregulation of the Artemin/GFRalpha3 signaling pathway has been implicated in various neurological disorders, including pain and migraine.[3][5][6]

Western blotting is a powerful and widely used technique to detect and quantify specific proteins in a complex biological sample.[7][8][9] This document provides a detailed protocol for the detection of Artemin and its primary receptor GFRalpha3 using Western blot analysis. The protocol covers all steps from sample preparation to data analysis and is intended to provide a robust methodology for researchers in academia and the pharmaceutical industry.

Signaling Pathway

The binding of the dimeric Artemin ligand to two GFRalpha3 co-receptors leads to the recruitment and dimerization of the RET receptor tyrosine kinase. This results in the

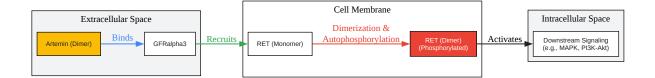




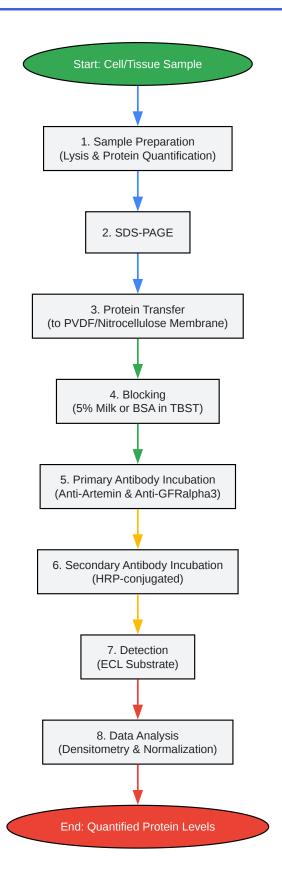


autophosphorylation of specific tyrosine residues in the intracellular domain of RET, initiating downstream signaling pathways.









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